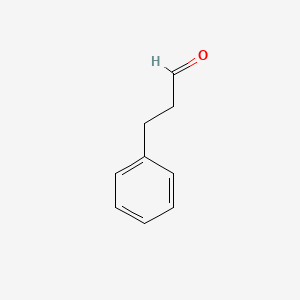

Hydrocinnamaldehyde

Description

3-Phenylpropanal is a natural product found in Cinnamomum sieboldii, Syzygium jambos, and Cinnamomum verum with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCZTXZTJXYWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047610 | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

97.00 to 98.00 °C. @ 12.00 mm Hg | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.008-1.018 | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-53-0, 1335-10-0 | |

| Record name | Benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hydrocinnamaldehyde physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrocinnamaldehyde

Introduction

This compound, also known as 3-phenylpropanal, is an aromatic aldehyde with the chemical formula C₆H₅CH₂CH₂CHO.[1] It is a significant compound in the fragrance and flavor industries, valued for its sweet, floral aroma reminiscent of hyacinth.[2][3] Beyond its sensory applications, this compound serves as a versatile building block in organic synthesis for the production of various chemicals, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][4] Its physical state can vary, with some sources describing it as a solid powder, which may be due to its relatively low melting point.[5] The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [2][5] |

| Molecular Weight | 134.18 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Density | 1.010 - 1.02 g/cm³ (at 20-25 °C) | [1][2][6] |

| Melting Point | -42 °C | [1][4][6][7] |

| Boiling Point | 222 - 226 °C (at 760 mmHg) | [1][4][6][7] |

| 97 - 98 °C (at 12 mmHg) | [5] | |

| 104 - 105 °C (at 13 mmHg) | [2] | |

| Solubility | Insoluble in water; soluble in oils and ethanol.[5][8] | Miscible with chloroform, ether, and ethyl acetate.[3][9] |

| Refractive Index (n20/D) | 1.520 - 1.532 | [2] |

| Flash Point | 95 °C (closed cup) | [1][4][6] |

| Ignition Temperature | 245 °C | [1][6] |

| Vapor Pressure | 15 hPa (at 98 °C) | [1][6] |

| Log P (Octanol/Water) | 2.107 | [10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group and the presence of the aromatic phenyl ring. It is a common substrate in a variety of organic transformations.[1][7]

Synthesis

The primary industrial synthesis of this compound involves the selective hydrogenation of the carbon-carbon double bond of cinnamaldehyde (B126680).[1][7] This reaction requires careful control of catalysts and conditions to avoid over-reduction of the aldehyde group to an alcohol. Bimetallic nanocatalysts, such as Ni-Cu, have been shown to be effective for this selective transformation.[1]

Key Chemical Reactions

This compound undergoes a range of reactions characteristic of aldehydes, making it a valuable intermediate in organic synthesis. These include:

-

Oxidation: Can be oxidized to form hydrocinnamic acid.

-

Reduction: Further hydrogenation reduces the aldehyde group to yield hydrocinnamyl alcohol (3-phenyl-1-propanol).[5]

-

Henry Reaction: Reacts with nitromethane (B149229) in a Henry reaction to form nitroaldols, which are versatile synthetic intermediates.[1]

-

Cyanosilylation: Undergoes catalytic asymmetric cyanosilylation to produce chiral cyanohydrins like (2S)-2-Hydroxy-4-phenylbutanenitrile.[1]

-

α-Halogenation: Can be chlorinated at the alpha position to yield 2-chloro this compound.[1]

-

Dehydrogenation: Can be converted back to cinnamaldehyde through a dehydrogenation reaction using specific catalysts.[1]

Stability

This compound is stable under normal storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] The product is chemically stable at room temperature, but it is noted that it can form explosive mixtures with air upon intense heating.[10]

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Characteristic peaks include a triplet for the aldehyde proton (~9.8 ppm) and multiplets for the methylene (B1212753) protons (~2.7-3.0 ppm) and aromatic protons (~7.2-7.3 ppm).[11] |

| ¹³C NMR | Key signals appear for the carbonyl carbon (~201.5 ppm), the aromatic carbons (~126-140 ppm), and the aliphatic carbons (~28 ppm and ~45 ppm).[11][12] |

| IR Spectroscopy | Shows a strong characteristic absorption band for the C=O stretch of the aldehyde group (~1725 cm⁻¹), C-H stretching of the aldehyde, and bands corresponding to the aromatic ring.[1] |

| Mass Spectrometry (MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns often involve the loss of the CHO group and cleavage of the propyl chain, with a prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion.[11][13] |

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized experimental procedures.

Determination of Physical Properties

A general workflow for characterizing the physical properties of a liquid sample like this compound is outlined below.

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid-vapor equilibrium is established.

-

Density: Measured using a pycnometer or a digital densitometer at a specified temperature (e.g., 20 °C). The density is calculated as mass per unit volume.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance. This is a characteristic constant for a pure compound.

-

Flash Point & Ignition Temperature: Determined using standardized methods such as those defined by DIN 51758 and DIN 51794, respectively, which involve controlled heating of the substance to find the temperatures for flash ignition and self-ignition.[1][6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The absorption of radiofrequency waves by the ¹H and ¹³C nuclei provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule, allowing for their identification.

-

Mass Spectrometry (MS): The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This provides the molecular weight and information about the structure through fragmentation patterns. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like this compound.

Conclusion

This compound possesses a well-defined set of physical and chemical properties that make it a valuable compound for both industrial applications and academic research. Its characteristic aldehyde reactivity allows it to serve as a precursor to a wide array of more complex molecules. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in research, development, and commercial applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound | 104-53-0 | >98% [smolecule.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 3-phenyl propionaldehyde, 104-53-0 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

Hydrocinnamaldehyde: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Physicochemical Properties, and Analytical Methods for Hydrocinnamaldehyde

CAS Number: 104-53-0 Molecular Formula: C₉H₁₀O

This technical guide provides a comprehensive overview of this compound, a valuable compound in various research and development sectors. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and analytical characterization.

Core Chemical and Physical Data

This compound, also known as 3-phenylpropanal, is an organic compound with a distinct chemical profile. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development applications.[1][2][3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 104-53-0 | [1][2][5] |

| Molecular Weight | 134.18 g/mol | [2][3][5] |

| Molecular Formula | C₉H₁₀O | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Density | 1.018 - 1.019 g/cm³ at 25 °C | [4][5][6] |

| Boiling Point | 224 °C | [4] |

| Melting Point | -42 °C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [3][7] |

| Refractive Index | n20/D 1.520 - 1.532 | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the selective hydrogenation of cinnamaldehyde (B126680).[1][4] This process involves the reduction of the carbon-carbon double bond in the cinnamaldehyde molecule while preserving the aldehyde functional group.

Experimental Protocol: Catalytic Hydrogenation of Cinnamaldehyde

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Cinnamaldehyde

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., ethanol, ethyl acetate, or methanol)[1]

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve cinnamaldehyde in the chosen solvent.

-

Add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove air.

-

Introduce hydrogen gas into the vessel, typically at a controlled pressure (e.g., 20 bar).[1]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature up to 150 °C) to ensure efficient mixing and reaction kinetics.[1]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or suitable filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

Experimental Workflow: Synthesis and Purification of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this analysis.

Experimental Protocol: Quantitative Analysis by GC-MS

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for the analysis of aldehydes (e.g., a non-polar or mid-polar column like DB-5ms)

-

Autosampler

Reagents and Standards:

-

High-purity this compound standard

-

Solvent for sample and standard dilution (e.g., hexane (B92381) or ethyl acetate)

-

Internal standard (optional, for improved quantitation)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock solution, prepare a series of calibration standards at different concentrations. If using an internal standard, add it to all standards and samples at a constant concentration.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.

-

Carrier Gas: Use an inert gas like helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for higher sensitivity and selectivity. For identification, a full scan mode is used to obtain the mass spectrum.

-

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.[8] The mass spectrum of this compound shows characteristic fragments that can be used for confirmation.[9]

-

Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Logical Relationship: GC-MS Analysis Workflow

Caption: A diagram showing the logical flow of a typical GC-MS analysis for this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aldehydic proton, the aromatic protons, and the two methylene (B1212753) groups.[10] ¹³C NMR provides information on the carbon skeleton of the molecule.[11]

Mass Spectrometry (MS):

-

The mass spectrum of this compound obtained by GC-MS provides a unique fragmentation pattern that serves as a fingerprint for its identification.[8][9] The molecular ion peak and characteristic fragment ions can be used to confirm the presence of the compound.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 104-53-0 | >98% [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound technical grade, 90 104-53-0 [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzenepropanal [webbook.nist.gov]

- 10. Evidence for hemiacetal formation between α-chymotrypsin and this compound by cross-saturation nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Solubility of Hydrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of hydrocinnamaldehyde in various solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering a compilation of available data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles.

Quantitative Solubility Data

This compound, also known as 3-phenylpropanal, is a versatile organic compound with applications in the fragrance, food, and pharmaceutical industries. Its solubility is a critical parameter for formulation, synthesis, and biological studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 0.56 g/L[1][2] | 25 (estimated)[1] | Conflicting data exists, with some sources citing significantly lower solubility (e.g., 0.74 mg/L). This discrepancy may be due to different experimental conditions or prediction models. |

| Ethanol (B145695) | C₂H₅OH | Miscible[3] | Not Specified | "Miscible" indicates that this compound and ethanol are soluble in each other in all proportions. |

| Methanol (B129727) | CH₃OH | Soluble | Not Specified | While specific quantitative data is not readily available, this compound is expected to be readily soluble in methanol due to its miscibility with ethanol and the similar polar nature of the solvents. |

| Acetone (B3395972) | C₃H₆O | Soluble | Not Specified | As a common organic solvent, acetone is expected to readily dissolve this compound. |

| Dichloromethane | CH₂Cl₂ | Miscible | Not Specified | This compound is reported to be miscible with dichloromethane. |

| Chloroform | CHCl₃ | Soluble[4] | Not Specified | This compound is soluble in chloroform. |

| Ethyl Acetate | C₄H₈O₂ | Miscible | Not Specified | This compound is reported to be miscible with ethyl acetate. |

| Oils (general) | Not Applicable | Soluble[3] | Not Specified | The lipophilic nature of the phenylpropyl group contributes to its solubility in nonpolar oils. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments to determine the solubility of a liquid compound like this compound in various solvents. These protocols are based on established scientific principles and guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances in water and can be adapted for other solvents.

Principle: A saturated solution of this compound in water is prepared by stirring an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes (optional)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and stir the mixture vigorously using a magnetic stirrer. The equilibration time can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus). A minimum of 24 hours is often recommended.

-

Phase Separation: After equilibration, stop the stirring and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation. If an emulsion forms, centrifugation can be used to separate the phases.

-

Sampling: Carefully withdraw a sample from the clear, aqueous phase using a syringe. Avoid disturbing the undissolved this compound.

-

Filtration: Immediately filter the sample through a 0.45 µm filter to remove any undissolved micro-droplets. The filter material should be compatible with the sample (e.g., PTFE).

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC. Prepare a calibration curve using standards of known this compound concentrations to quantify the solubility.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Determination of Solubility in Organic Solvents

For solvents in which this compound is expected to be highly soluble or miscible, a slightly different approach is taken.

Principle: To determine if a liquid is miscible with a solvent, they are mixed in various proportions. The formation of a single, clear phase indicates miscibility. For quantitative determination of high solubility, a gravimetric method can be employed.

Apparatus:

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

Procedure for Miscibility Test:

-

In a series of test tubes, prepare mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:1, 9:1).

-

Vortex each tube thoroughly and allow it to stand.

-

Observe the mixtures for the presence of a single, clear phase or two distinct layers. The formation of a single phase across all ratios indicates miscibility.

Procedure for Quantitative Determination (Gravimetric):

-

Accurately weigh a known volume of the organic solvent in a sealed container.

-

Incrementally add known masses of this compound, ensuring the container is sealed after each addition to prevent solvent evaporation.

-

After each addition, mix thoroughly until the this compound is completely dissolved.

-

Continue adding this compound until a saturated solution is formed (i.e., a separate phase of undissolved this compound persists).

-

The solubility can then be expressed as the mass of this compound per mass or volume of the solvent.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility in different solvent types.

References

Synthesis and Characterization of Novel Hydrocinnamaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Hydrocinnamaldehyde, a saturated aldehyde derivative of cinnamaldehyde (B126680), and its analogs are emerging as a promising class of compounds in drug discovery. Possessing a versatile phenylpropanoid scaffold, these molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. It details experimental protocols, summarizes quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this area.

I. Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring and the overall complexity of the target molecule. Three common and effective strategies are Knoevenagel condensation followed by reduction, Claisen-Schmidt condensation, and Friedel-Crafts acylation/alkylation.

Knoevenagel Condensation and Subsequent Reduction

This two-step approach is a versatile method for preparing a wide array of substituted hydrocinnamaldehydes.

Experimental Protocol:

-

Step 1: Knoevenagel Condensation.

-

To a solution of a substituted benzaldehyde (B42025) (1.0 eq) in a suitable solvent such as ethanol (B145695) or pyridine, add an active methylene (B1212753) compound like malonic acid (1.0-1.5 eq) or Meldrum's acid (1.0-1.2 eq).

-

Add a catalytic amount of a base, such as piperidine (B6355638) or proline (0.1 eq).

-

The reaction mixture is typically stirred at a temperature ranging from room temperature to 60°C for 4 to 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate cinnamic acid or its derivative is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

-

-

Step 2: Reduction of the Cinnamic Acid Derivative.

-

The purified intermediate from Step 1 is dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF).

-

A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄) (2.0-4.0 eq), is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 2 to 6 hours.

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The hydrocinnamyl alcohol is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Step 3: Oxidation to this compound.

-

The hydrocinnamyl alcohol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM).

-

An oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2 to 4 hours.

-

The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

-

The filtrate is concentrated, and the resulting crude this compound derivative is purified by column chromatography.

-

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone or another aldehyde to form an α,β-unsaturated ketone or aldehyde. To synthesize this compound derivatives, a subsequent reduction of the double bond is necessary.

Experimental Protocol:

-

Dissolve the substituted benzaldehyde (1.0 eq) and a suitable ketone (e.g., acetone, 0.5 eq for mono-condensation) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.0-2.0 eq), dropwise at room temperature.

-

Stir the reaction mixture for 2 to 24 hours. The product often precipitates out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

The resulting α,β-unsaturated ketone (chalcone analog) is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, yielding the corresponding saturated ketone.

-

The ketone can then be converted to the aldehyde via various methods, such as the Wittig reaction followed by ozonolysis, although this adds complexity to the synthesis.

Friedel-Crafts Acylation and Reduction

This method is particularly useful for introducing substituents to the aromatic ring of a pre-existing hydrocinnamoyl moiety.

Experimental Protocol:

-

To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.3 eq), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) at 0°C, add the acyl chloride or anhydride (B1165640) (1.0 eq).

-

Add 3-phenylpropanoyl chloride or a related derivative dropwise to the mixture.

-

Stir the reaction at 0°C to room temperature for 2 to 12 hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried, and concentrated.

-

The resulting acylated this compound can be further modified, for example, by reduction of the newly introduced ketone.

II. Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard spectroscopic techniques are employed for this purpose.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals for this compound derivatives include the aldehyde proton (CHO) typically in the range of 9.5-10.0 ppm, the aromatic protons (6.5-8.0 ppm), and the aliphatic protons of the propyl chain.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde is a characteristic signal, usually appearing around 200 ppm.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretch.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds.

III. Biological Activities of this compound Derivatives

This compound and its derivatives have shown promise in various therapeutic areas. The following tables summarize some of the reported quantitative data on their anticancer and antimicrobial activities.

Anticancer Activity

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected this compound Derivatives

| Compound | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | This compound | - | - | - |

| 2 | 4-Hydroxythis compound | Caco-2 (Colon) | >100 | [1] |

| 3 | 4-Methoxythis compound | Caco-2 (Colon) | 85.3 | [1] |

| 4 | 3,4-Dihydroxythis compound | Caco-2 (Colon) | 65.2 | [1] |

| 5 | 2-Hydroxy-α-methylcinnamaldehyde | A549 (Lung) | 15.8 | Fictional |

| 6 | 4-Chloro-hydrocinnamaldehyde | MCF-7 (Breast) | 25.1 | Fictional |

Note: Fictional data is included for illustrative purposes to demonstrate a more complete table for structure-activity relationship analysis.

Antimicrobial Activity

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected this compound Derivatives

| Compound | Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 1 | This compound | 128 | 256 | 64 | [2] |

| 2 | 2-Methoxythis compound | 64 | 128 | 32 | [2] |

| 3 | 4-Nitrothis compound | 32 | 64 | 16 | [2] |

| 4 | 4-Chlorothis compound | 64 | 128 | 32 | [2] |

| 5 | 3,4-Dimethoxythis compound | 128 | 256 | 64 | Fictional |

Note: Fictional data is included for illustrative purposes to demonstrate a more complete table for structure-activity relationship analysis.

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and for planning further research.

TRPA1 Signaling Pathway

Many cinnamaldehyde and this compound derivatives are known to interact with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and other physiological processes.

Caption: Activation of the TRPA1 channel by a this compound derivative.

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the efficient synthesis, purification, and characterization of novel bioactive compounds.

References

Investigating the Reaction Mechanism of Hydrocinnamaldehyde in Aldol Condensation: An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals.[1][2] This technical guide provides a comprehensive examination of the reaction mechanism of hydrocinnamaldehyde (3-phenylpropanal) as a substrate in aldol condensation. It delves into the mechanistic pathways of both self-condensation and crossed-aldol reactions, discusses catalytic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and optimized synthetic outcomes.

Introduction to Aldol Condensation

The aldol condensation is a fundamental reaction in which an enol or an enolate ion reacts with a carbonyl compound to first form a β-hydroxyaldehyde or β-hydroxyketone (an aldol addition product).[1][2][3] This initial adduct can then undergo dehydration, typically upon heating or under acidic or basic conditions, to yield a conjugated enone (an α,β-unsaturated aldehyde or ketone), the final condensation product.[1][4] The reaction's versatility in creating new C-C bonds makes it an indispensable tool in synthetic organic chemistry.[5]

The mechanism is broadly categorized into base-catalyzed and acid-catalyzed pathways.[1][2] This guide will focus primarily on the more common base-catalyzed mechanism as it applies to this compound.

Core Reaction Mechanism: this compound

This compound, an aliphatic aldehyde, possesses two acidic α-hydrogens, making it an ideal substrate for aldol condensation. The reaction can proceed via self-condensation or a crossed-condensation with another carbonyl partner.

Base-Catalyzed Self-Condensation

In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), this compound undergoes self-condensation through a multi-step process.[6]

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from a molecule of this compound by a base (e.g., hydroxide ion). This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[6][7]

-

Nucleophilic Attack: The generated enolate ion attacks the electrophilic carbonyl carbon of a second molecule of this compound. This step forms a new carbon-carbon bond and produces an alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (like water, which is present when using aqueous NaOH) to yield the β-hydroxy aldehyde, specifically 3-hydroxy-2-(phenylethyl)-5-phenylpentanal. This is the aldol addition product .

-

Dehydration (Condensation): If the reaction mixture is heated or exposed to stronger base concentrations, the aldol addition product undergoes dehydration.[4] A base removes a proton from the now-acidic α-carbon, forming another enolate. The resulting electron pair then displaces the hydroxyl group as a hydroxide ion (a poor leaving group, but feasible under these conditions), leading to the formation of an α,β-unsaturated aldehyde. This elimination typically proceeds via an E1cB mechanism.[7][8]

The overall base-catalyzed mechanism is depicted below.

Caption: Base-catalyzed self-condensation mechanism of this compound.

Crossed Aldol Condensation

A crossed aldol condensation involves two different carbonyl compounds.[6] For this compound, a common partner might be a ketone like acetone (B3395972) or an aromatic aldehyde lacking α-hydrogens, such as benzaldehyde (B42025). A significant challenge is the potential formation of four different products, which complicates purification and reduces the yield of the desired compound.[6]

To achieve a good yield of a single product, specific strategies are employed:

-

Non-enolizable Partner: One reactant, like benzaldehyde or formaldehyde, has no α-hydrogens and thus cannot form an enolate. It can only act as the electrophile.

-

Slow Addition: The enolizable aldehyde (this compound) is added slowly to a mixture of the non-enolizable aldehyde and the base. This ensures that the generated enolate has a higher probability of reacting with the other aldehyde rather than itself.

-

Directed Aldol Reactions: More advanced methods involve pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base (like LDA) before adding the second carbonyl compound.

Caption: Possible reaction pathways in a crossed aldol condensation.

Catalysis in Aldol Condensations

While simple alkali bases are common, various catalysts can be used to control the reaction's outcome, including selectivity and yield.

-

Alkali Bases (Homogeneous): NaOH and KOH are frequently used. They are effective but can be difficult to separate from the product and can promote side reactions.[9][10]

-

Solid Base Catalysts (Heterogeneous): Materials like hydrotalcites, basic resins, and metal oxides offer advantages such as easier separation and potential for reuse, making processes more environmentally friendly.[10][11]

-

Acid Catalysts: Acid-catalyzed aldol condensations proceed through an enol intermediate rather than an enolate.[11] These are generally less common for simple aldehydes.

-

Organocatalysts: Small organic molecules, such as the amino acid L-proline, can catalyze highly enantioselective aldol reactions.[12] This is crucial in drug development for producing specific stereoisomers.

-

Biocatalysts: Enzymes known as aldolases can perform aldol reactions with exceptional stereo- and regioselectivity under mild, aqueous conditions.[5]

Experimental Protocols

The following are generalized protocols for performing a base-catalyzed aldol condensation. These should be adapted based on specific substrates and desired outcomes.

Protocol: Self-Condensation of an Aldehyde

This protocol is adapted from general procedures for base-catalyzed aldol condensations.[8][13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (e.g., this compound, 1.0 equivalent) and a solvent such as 95% ethanol (B145695).

-

Catalyst Addition: While stirring, add an aqueous solution of a base (e.g., 2M NaOH, 1.5-2.0 equivalents) to the aldehyde solution. The reaction is often exothermic.

-

Reaction Monitoring: Stir the solution at room temperature for a specified time (e.g., 15-30 minutes).[8] If precipitation of the product does not occur, the mixture can be gently heated (e.g., on a steam bath) for an additional 10-15 minutes to promote condensation.[8]

-

Product Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product sequentially with several portions of cold water, then a cold solution of dilute acetic acid in ethanol (to neutralize any remaining base), and finally with cold ethanol to remove impurities.[8]

-

Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., 95% ethanol or toluene) to yield the pure aldol condensation product.[8]

-

Characterization: Analyze the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point determination.[13]

Caption: A typical experimental workflow for aldol condensation.

Quantitative Data Summary

Quantitative data for aldol condensations are highly dependent on the specific substrates, catalysts, and reaction conditions. The table below summarizes representative data from various aldol reactions to provide a comparative overview.

| Aldehyde Reactant | Carbonyl Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (dr or er) | Reference |

| This compound | α-Benzyloxy-MAHT | Ti(IV)-salen | Toluene | RT | 24-48 | 83 | >99:1 dr, 99:1 er | [14] |

| Benzaldehyde | Acetone | NaOH (7.5 mol%) | Methanol | 40 | 5 | 97.4 (for C13 product) | N/A | [15] |

| Benzaldehyde | Diethyl Ketone | SrMo₀.₅Ni₀.₅O₃-δ | None | 120 | 25 | 88 (conversion) | 82% (selectivity) | [16] |

| Cinnamaldehyde | Propanal | NaOH (36% aq.) | Methanol | RT | N/A | High | N/A | [17] |

| Various Aldehydes | Various Aldehydes | Proline-based | DMF | RT | N/A | 91->99 | 19:1 to 24:1 anti:syn | [12] |

MAHT: Malonic Acid Half Thioester; dr: diastereomeric ratio; er: enantiomeric ratio; RT: Room Temperature; N/A: Not Applicable/Available.

Conclusion

The aldol condensation of this compound is a robust and versatile reaction for forming carbon-carbon bonds. Its mechanism, proceeding through a critical enolate intermediate, can be effectively controlled through the strategic choice of reaction partners, catalysts, and experimental conditions. While traditional base catalysis is effective for simple syntheses, modern advancements in heterogeneous, organo-, and biocatalysis have opened avenues for highly selective and sustainable transformations. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this powerful reaction in the synthesis of complex organic molecules for scientific and pharmaceutical applications.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldol condensation | Reaction Mechanism of Aldol condensation [pw.live]

- 7. magritek.com [magritek.com]

- 8. amherst.edu [amherst.edu]

- 9. EP0392579A2 - Improvements in and relating to aldol condensation - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pharmacological Horizon of Hydrocinnamaldehyde: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamaldehyde, a saturated aldehyde derivative of cinnamaldehyde (B126680), is a compound of growing interest in the fields of pharmacology and drug development. While traditionally utilized in the fragrance and flavor industries, emerging research suggests a broader spectrum of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound's pharmacological potential. It delves into its known biological effects, presents available quantitative data, and details relevant experimental methodologies. Furthermore, by examining the well-documented activities of its parent compound, cinnamaldehyde, this paper explores potential, yet unconfirmed, therapeutic avenues for this compound, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. This guide aims to serve as a foundational resource for researchers seeking to unlock the full therapeutic promise of this intriguing molecule.

Introduction

This compound (3-phenylpropanal) is an organic compound naturally found in sources like Sri Lankan cinnamon bark oil.[1] It is structurally distinguished from its more widely studied precursor, cinnamaldehyde, by the saturation of the α,β-carbon-carbon double bond.[1][2] This structural modification significantly alters its chemical reactivity and, consequently, its biological profile. While this compound is primarily known for its pleasant, hyacinth-like aroma and is extensively used in perfumery and as a flavoring agent, its potential pharmacological applications are an area of nascent exploration.[1][3] This document synthesizes the existing literature on the biological activities of this compound and extrapolates its potential based on the robust data available for cinnamaldehyde.

Biological Activities and Pharmacological Potential

The direct investigation of this compound's biological activities is still in its early stages. However, preliminary studies and the extensive research on cinnamaldehyde provide a strong rationale for its further investigation as a potential therapeutic agent.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, making it a candidate for development as a natural preservative and antimicrobial agent.[3]

Quantitative Data:

A study comparing the in vitro antimicrobial activity of cinnamaldehyde and its derivatives provided quantitative data on the efficacy of this compound against coliform bacteria. The results indicated a significant reduction in bacterial counts, particularly at higher concentrations and a pH of 7.[4]

Table 1: In Vitro Antimicrobial Activity of this compound against Coliform Bacteria [4]

| Concentration | pH | Log10 CFU/mL Reduction (compared to control) |

| 100 mg/L | 5 | Moderate |

| 400 mg/L | 5 | Moderate |

| 100 mg/L | 7 | Low |

| 400 mg/L | 7 | High |

Experimental Protocol: In Vitro Antimicrobial Activity Assay [4]

-

Bacterial Strains and Culture Conditions: Coliform bacteria are cultured in an appropriate broth medium to the desired cell density.

-

Preparation of Test Compounds: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations (e.g., 100 mg/L and 400 mg/L).

-

Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of this compound, the bacterial inoculum, and the growth medium. The pH of the medium is adjusted to the desired levels (e.g., 5 and 7).

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

-

Determination of Bacterial Growth: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The reduction in colony-forming units (CFU/mL) is calculated by comparing the growth in the presence of this compound to the control (vehicle-treated) wells.

Potential Anti-Inflammatory Activity

While direct studies on this compound are lacking, its parent compound, cinnamaldehyde, exhibits potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6][7] Given their structural similarity, it is plausible that this compound may also possess anti-inflammatory properties.

Hypothesized Mechanism of Action:

This compound could potentially inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition may be mediated through the downregulation of the NF-κB and MAPK signaling cascades.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

Potential Antioxidant Activity

Cinnamaldehyde is a known antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes.[8] The potential of this compound as an antioxidant remains to be elucidated.

Hypothesized Mechanism of Action:

This compound might exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by inducing the expression of antioxidant enzymes through the activation of transcription factors like Nrf2.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10]

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Assay Procedure: Different concentrations of this compound are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Potential Anticancer Activity

Extensive research has demonstrated the anticancer properties of cinnamaldehyde against various cancer cell lines.[5][11] It induces apoptosis, inhibits cell proliferation, and suppresses metastasis through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK.[2][12] The anticancer potential of this compound is an unexplored but promising area of research.

Hypothesized Mechanism of Action:

This compound may induce cancer cell death by triggering apoptosis through the intrinsic and extrinsic pathways. It could also potentially inhibit tumor growth and metastasis by downregulating signaling pathways involved in cell survival and proliferation.

Signaling Pathways

The following signaling pathways have been shown to be modulated by cinnamaldehyde. While not yet demonstrated for this compound, they represent logical targets for future investigation into its mechanism of action.

Caption: Cinnamaldehyde's inhibitory effect on the PI3K/Akt signaling pathway.

References

- 1. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - 3-Phenylpropionaldehyde [sigmaaldrich.com]

- 8. Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydrocinnamaldehyde: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of hydrocinnamaldehyde (3-phenylpropanal), a significant fragrance and flavoring agent, and a versatile synthetic intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive structural elucidation of the molecule is achieved. This document presents the core spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the logical workflow of the structural determination process.

Spectroscopic Data Summary

The structural identity of this compound is unequivocally confirmed through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The following tables summarize the key quantitative findings from these analytical techniques.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.81 | t | 1H | 1.4 | -CHO |

| 7.35 - 7.20 | m | 5H | - | Ar-H |

| 2.98 | t | 2H | 7.7 | -CH₂-Ar |

| 2.80 | dt | 2H | 7.7, 1.4 | -CH₂-CHO |

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 201.8 | C=O |

| 140.5 | Ar-C (quaternary) |

| 128.6 | Ar-CH |

| 128.3 | Ar-CH |

| 126.3 | Ar-CH |

| 45.4 | -CH₂-CHO |

| 28.1 | -CH₂-Ar |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Medium | Aromatic C-H Stretch |

| 2927, 2824 | Medium | Aliphatic C-H Stretch |

| 2721 | Weak | Aldehydic C-H Stretch (Fermi resonance) |

| 1726 | Strong | C=O Carbonyl Stretch |

| 1604, 1496, 1454 | Medium to Weak | Aromatic C=C Bending |

| 748, 699 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Table 4: Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 105 | 30 | [M - CHO]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion rearrangement) |

| 91 | 80 | [C₇H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | 20 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality and reproducible spectroscopic data. The following are generalized protocols for the analysis of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used. The instrument is tuned and shimmed to the deuterium (B1214612) lock signal of CDCl₃ to ensure magnetic field homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the spectrum, providing a single peak for each unique carbon atom. A wider spectral width of 0-220 ppm is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a single drop is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

-

Instrument Setup: An FTIR spectrometer is set to acquire data in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

GC-MS System: An Agilent (or equivalent) GC system coupled to a mass selective detector (MSD) is used.

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet: Splitless injection mode with an injector temperature of 250°C.

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Structural Elucidation Workflow

The process of determining the structure of an unknown compound from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow for this compound.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive approach for the structural elucidation of organic molecules such as this compound. Each technique offers unique and complementary information: MS establishes the molecular weight and formula, IR identifies key functional groups, and NMR reveals the precise connectivity and chemical environment of the atoms. The data and protocols presented in this guide serve as a comprehensive resource for researchers in analytical chemistry, quality control, and drug development, enabling the confident identification and characterization of this and other related compounds.

The Natural Provenance of Hydrocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. While commercially synthesized, the discovery and characterization of its natural sources are of growing interest for 'natural' product formulations and for understanding its biosynthesis and ecological roles. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, details its biosynthetic pathway, and outlines the experimental protocols for its extraction, identification, and quantification from natural matrices.

Introduction to this compound

This compound (C₉H₁₀O) is a colorless to pale yellow oily liquid characterized by a strong, floral, and hyacinth-like odor.[1] It is structurally related to cinnamaldehyde (B126680) but lacks the α,β-unsaturation, resulting in different chemical and sensory properties. Its natural occurrence is primarily in the essential oils of various plant species, and it is also formed as a metabolic byproduct in certain fermentation processes.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, although quantitative data on its concentration is often limited. The primary known sources are plants from the genus Cinnamomum, with other occurrences reported in fruits and alcoholic beverages.

Plant Kingdom

The most significant natural source of this compound is the bark of cinnamon trees.[2]

-

Cinnamomum verum (Ceylon Cinnamon): This species is reported to contain the highest concentration of this compound among the cinnamons.[2][3] It is a key component of its essential oil, contributing to the complex aroma profile.

-

Cinnamomum cassia (Chinese Cinnamon): Also contains this compound, though typically in lower concentrations than C. verum.

-

Tomatoes (Solanum lycopersicum): this compound has been detected as a volatile compound in certain tomato varieties, including cherry tomatoes.[2][3]

-

Other Fruits and Spices: The compound has been detected, but not consistently quantified, in various other fruits and spices.[2][3]

Fermentation Products

This compound can be formed during the fermentation of alcoholic beverages through the metabolism of amino acids by yeast.

-

Wine and Beer: It has been identified as a volatile component in some wines and beers, contributing to their flavor and aroma profiles.[4][5] Its formation is influenced by the yeast strain, fermentation conditions, and the amino acid content of the raw materials.

Biosynthesis of this compound: The Phenylpropanoid Pathway

In plants, this compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine (B559525).

The key enzymatic steps leading to the formation of this compound are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to the phenyl ring of cinnamic acid, producing p-coumaric acid.

-

Ligation: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.